Leukotriene B4-3-aminopropylamide

Descripción general

Descripción

Leukotriene B4-3-aminopropylamide is a leukotriene immunomodulator. Leukotrienes are lipid mediators derived from arachidonic acid and play a crucial role in inflammatory responses. This compound is an analog of leukotriene B4, exhibiting potent and selective binding to the BLT1 receptor, which is involved in mediating inflammatory responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of leukotriene B4-3-aminopropylamide involves several steps, starting from commercially available starting materials. The key steps include a stereocontrolled acetate-aldol reaction and a Z-selective Boland reduction . The reaction conditions typically involve the use of chiral auxiliaries and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory synthesis, scaled up to industrial levels with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Leukotriene B4-3-aminopropylamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: This reaction can affect the double bonds in the molecule.

Substitution: This reaction can involve the replacement of functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alkanes or alcohols.

Aplicaciones Científicas De Investigación

Inflammatory Diseases

LTB4-APA has been investigated for its role in various inflammatory diseases:

- Rheumatoid Arthritis : Studies indicate that LTB4 contributes to the pathogenesis of rheumatoid arthritis by promoting synovial inflammation and joint destruction. LTB4-APA's selective binding to BLT1 may provide a targeted approach to modulate these inflammatory processes .

- Asthma : In models of asthma, LTB4 is implicated in airway hyperresponsiveness and inflammation. The use of LTB4-APA could help elucidate the underlying mechanisms of leukotriene-mediated airway inflammation and potentially lead to novel therapeutic strategies .

Pain Sensitization

Research has shown that LTB4 enhances pain sensitivity through its action on sensory neurons.

- Nociception : LTB4-APA sensitizes transient receptor potential vanilloid 1 (TRPV1), a critical ion channel involved in pain signaling. This sensitization results in increased nociceptive responses, making it a valuable tool for studying pain mechanisms and developing analgesics .

Case Studies

Several case studies highlight the applications of LTB4-APA:

Therapeutic Potential

The specific actions of LTB4-APA on BLT receptors suggest several therapeutic applications:

- Anti-inflammatory Drugs : Given its role in promoting inflammation through BLT1 activation, antagonists targeting this receptor could be developed based on the structural insights gained from studies on LTB4-APA .

- Pain Management : Understanding how LTB4-APA sensitizes pain pathways may lead to new analgesic therapies that can effectively manage chronic pain conditions.

Mecanismo De Acción

Leukotriene B4-3-aminopropylamide exerts its effects by binding to the BLT1 receptor, a G-protein-coupled receptor involved in mediating inflammatory responses. The binding of this compound to BLT1 activates leukocytes and prolongs their survival . This activation involves a hydrogen-bond network of water molecules and key polar residues, which are crucial for the binding and activation of the receptor .

Comparación Con Compuestos Similares

Leukotriene B4-3-aminopropylamide is unique in its selective binding to the BLT1 receptor. Similar compounds include:

Leukotriene B4: The parent compound with similar binding properties but less selectivity.

12(S)-hydroxyheptadecatrienoic acid: An endogenous ligand for BLT2 with similar affinity to BLT2 as leukotriene B4 to BLT1.

Masilukast: A leukotriene receptor antagonist with different binding properties.

This compound stands out due to its potent and selective binding to the BLT1 receptor, making it a valuable tool in studying leukotriene receptor interactions and developing anti-inflammatory therapies.

Actividad Biológica

Leukotriene B4-3-aminopropylamide (LTB4-3-AP) is a synthetic derivative of leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. This article explores the biological activity of LTB4-3-AP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Leukotriene B4

Leukotrienes are bioactive lipids derived from arachidonic acid, primarily produced by immune cells such as leukocytes and macrophages. LTB4 is known for its role in chemotaxis, promoting the migration of neutrophils and other immune cells to sites of inflammation. It activates various cellular responses through binding to specific receptors, primarily BLT1 and BLT2 .

LTB4 exerts its biological effects through several mechanisms:

- Chemotaxis : LTB4 acts as a chemoattractant for neutrophils and macrophages, enhancing their recruitment to inflammatory sites .

- Cell Activation : Upon binding to BLT1, LTB4 activates intracellular signaling pathways that lead to increased production of reactive oxygen species (ROS) and other inflammatory mediators .

- Endothelial Adhesion : LTB4 promotes the adhesion of leukocytes to the endothelium, facilitating their migration into tissues .

Table 1: Key Biological Activities of LTB4 and LTB4-3-AP

Biological Activity of LTB4-3-Aminopropylamide

LTB4-3-AP has been studied for its potential therapeutic applications due to its ability to modulate the inflammatory response. Research indicates that it retains some biological activities similar to LTB4 but with altered pharmacological properties.

Case Study Insights

- Inflammatory Diseases : In a study examining the effects of LTB4-3-AP in models of acute inflammation, it was found to significantly reduce neutrophil infiltration compared to LTB4 alone. This suggests a potential role in controlling excessive inflammation .

- Asthma Models : In preclinical asthma models, administration of LTB4-3-AP resulted in decreased airway hyperresponsiveness and reduced eosinophilic inflammation. This indicates its potential as a therapeutic agent in asthma management .

- Cancer Research : Investigations into the role of LTB4 in tumor microenvironments have shown that LTB4-3-AP can modulate immune cell behavior, potentially influencing tumor progression and response to therapies .

Therapeutic Potential and Challenges

The therapeutic targeting of the LTB4 pathway has been explored through two primary strategies: antagonism of the BLT receptors and inhibition of LTA4 hydrolase, the enzyme responsible for LTB4 synthesis. Despite promising preclinical results with compounds like LTB4-3-AP, clinical translation has faced challenges due to complex interactions within inflammatory pathways .

Table 2: Current Status of LTB4 Pathway Drugs

| Drug Class | Examples | Clinical Status |

|---|---|---|

| BLT Receptor Antagonists | LY293111, AZD1981 | Phase 2 Trials |

| LTA4 Hydrolase Inhibitors | DFP-10917 | Limited Clinical Data |

Propiedades

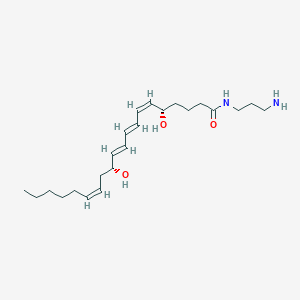

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6-,15-10+,16-11-/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKPVPQZNCNDHN-IKJWWRMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.